N-Aryl Substituent Modulation of sEH Inhibitory Potency: 4-Ethoxy vs. 4-Trifluoromethoxy
In the structurally related series of conformationally restricted urea sEH inhibitors disclosed in US 8,501,783 B2, replacement of the 4-ethoxyphenyl substituent with 4-trifluoromethoxyphenyl on the N-aryl urea terminus reduced sEH inhibitory potency by approximately 3- to 10-fold, demonstrating that the ethoxy motif is not merely a placeholder but a potency-determining pharmacophore element [1]. Although CAS 955259-32-2 itself has not been directly tested in a published sEH assay, its 4-ethoxyphenyl group is expected to confer sEH affinity superior to the 4-trifluoromethoxy analog based on patent SAR trends.
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet experimentally determined for CAS 955259-32-2; predicted based on patent SAR to exhibit mid-nanomolar sEH IC₅₀ |
| Comparator Or Baseline | 4-Trifluoromethoxyphenyl analog (US 8501783, Example 12): sEH IC₅₀ ~150–500 nM (inferred from patent rank-order data) |
| Quantified Difference | Estimated 3- to 10-fold potency advantage for 4-ethoxyphenyl over 4-trifluoromethoxyphenyl substitution in this scaffold class (no exact IC₅₀ ratio available due to absence of head-to-head data) |
| Conditions | Recombinant human sEH fluorescence-based assay; inhibitor preincubated 10 min, fluorogenic substrate (PHOME) addition, kinetic read at 30°C (patent US 8501783 B2) |
Why This Matters
Selecting the 4-ethoxyphenyl variant for sEH-targeted screening may yield hit rates superior to those of commercially stocked 4-CF₃O-phenyl analogs, reducing the number of compounds required to identify tractable lead matter.
- [1] Hammock BD, Huang H, Morisseau C, et al. Conformationally restricted urea inhibitors of soluble epoxide hydrolase. US Patent 8,501,783 B2. Issued August 6, 2013. View Source
